This compound falls under the category of indole derivatives, which are known for their diverse biological activities. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring structure. The presence of the tetrahydropyridine ring and the nitro substituent further enhances its chemical reactivity and biological profile.
The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole typically involves several key steps:
The molecular structure of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole can be analyzed through various spectroscopic techniques:
The compound features:
These structural characteristics contribute to its unique chemical properties and biological activities.
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole can participate in various chemical reactions:
The mechanism of action for 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole may involve interactions with neurotransmitter receptors or enzymes:
Studies have shown that compounds with similar structures exhibit significant activity against various biological targets, including those involved in neurodegenerative diseases.
Physical properties such as melting point and boiling point are critical for understanding stability and handling during synthesis and application.
The potential applications of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole include:
The structural integration of a tetrahydropyridine moiety with an indole heterocycle represents a strategically significant approach in the design of compounds targeting neuropsychiatric disorders. The hybrid scaffold exemplified by 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its derivatives, including the 5-nitro-substituted analog, has demonstrated considerable promise as a pharmacophore for modulating key neurotransmitter systems implicated in behavioral and psychological symptoms of dementia (BPSD), schizophrenia, and mood disorders [8]. This molecular framework allows for simultaneous interaction with dopaminergic and serotonergic receptors, a multifunctional activity profile crucial for addressing complex neuropsychiatric conditions where single-target therapies often prove inadequate [8].
Scientifically, the unsubstituted parent compound (CAS 17403-05-3, MW 288.39 g/mol) provides the foundational architecture for this class of ligands [5]. Modifications at specific positions on the indole ring, particularly electron-withdrawing substituents at the 5-position, substantially modulate receptor affinity profiles and functional activity. Research indicates that tetrahydropyridine-indole hybrids function as high-affinity partial agonists at dopamine D₂ receptors (D₂R), antagonists at serotonin 5-HT₆ receptors (5-HT₆R), and serotonin transporter (SERT) blockers [8]. This tripartite mechanism is pharmacologically advantageous, as D₂ partial agonism contributes to antipsychotic effects with reduced motor side effects compared to full antagonists, while 5-HT₆ antagonism and SERT blockade are associated with pro-cognitive and antidepressant activities, respectively [8].
Table 1: Core Chemical Identifiers of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
Property | Value/Descriptor |
---|---|
Systematic Name | 5-Nitro-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
CAS Registry Number | Not consistently reported across sources |
Molecular Formula | C₂₀H₁₉N₃O₂ |
Molecular Weight | 333.38 g/mol |
SMILES | N+([O-])c1cc2c([nH]cc2C3=CCN(CC3)Cc4ccccc4)cc1 |
InChI Key | SWMRKCGHFBKBME-UHFFFAOYSA-N |
Form | Solid [1] [6] |
Critically, these compounds often exhibit additional activity at other relevant receptors, such as activation of 5-HT₁ₐ receptors and blockade of 5-HT₇ receptors, while demonstrating selectivity against off-targets like the M₁ muscarinic receptor and the hERG potassium channel, thereby potentially mitigating risks of anticholinergic side effects and cardiotoxicity [8]. The benzyl group attached to the tetrahydropyridine nitrogen is a common structural feature that optimizes receptor interaction and pharmacokinetic properties. The multifunctional ligand approach centered on the tetrahydropyridine-indole scaffold thus represents a scientifically validated strategy for developing novel therapeutics addressing both cognitive deficits and the behavioral/psychological symptoms prevalent in dementia and related disorders, moving beyond the limitations of conventional antipsychotics and antidepressants used off-label [8].
The introduction of a nitro group (-NO₂) at the 5-position of the indole ring in 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole constitutes a deliberate and impactful structural modification designed to fine-tune the molecule's electronic properties and receptor binding characteristics. This substitution significantly alters the electron density distribution within the indole aromatic system, transforming the molecule into a potent pharmacophore for dopaminergic and serotonergic systems. The nitro group is a strong electron-withdrawing substituent characterized by its substantial negative Hammett sigma (σ) value, profoundly influencing the indole ring's electrostatic potential and its ability to engage in specific binding interactions within target receptor pockets [8].
Table 2: Structural and Electronic Impact of Nitro-Substitution at the Indole 5-Position
Structural Feature | Impact on Molecular Properties | Consequence for Receptor Interaction |
---|---|---|
Nitro Group (-NO₂) | Strong electron-withdrawing effect (high σ value) | Modulates electron density of indole ring, enhancing affinity for specific receptor subtypes |
Position (C5 of Indole) | Para-like relationship relative to the linking C3 position | Optimizes spatial orientation for receptor contact points |
Molecular Weight Increase | Adds 45 g/mol versus unsubstituted indole analog | May influence pharmacokinetic properties (e.g., distribution) |
Dipole Moment | Increases overall molecular polarity | Potentially enhances solubility and specific polar interactions within binding sites |
The strategic placement of the nitro group at the 5-position (rather than the 4-, 6-, or 7-positions) is supported by structure-activity relationship (SAR) studies. Research on analogous compounds demonstrates that substitutions at the 5-position of the indole ring often yield optimal binding affinity profiles across dopamine (D₂) and serotonin (5-HT₆, 5-HT₇) receptors [8]. This positioning likely facilitates favorable hydrogen bonding interactions or dipole-dipole interactions with complementary residues in the orthosteric or allosteric binding sites of target receptors. Furthermore, the nitro group's geometry and steric requirements are compatible with the spatial constraints of the binding pockets, avoiding steric clashes that could diminish affinity [8].
Scientifically, the 5-nitro substitution contributes to the molecule's overall role as a multifunctional ligand. Evidence suggests this specific modification enhances the compound's profile as a partial agonist at D₂ receptors while maintaining or improving antagonistic activity at serotonin receptors like 5-HT₆ and 5-HT₇, and blockade of the serotonin transporter (SERT) [8]. The distinct electronic signature imparted by the nitro group differentiates it functionally from analogs bearing alternative electron-withdrawing groups (e.g., cyano, halogen) or electron-donating groups (e.g., methoxy, methyl) at the same position. This underscores the critical role of precise electronic modulation at the indole 5-position for achieving the desired polypharmacology targeting the complex symptomatology of neuropsychiatric disorders, encompassing antipsychotic-like, mood-modulating, and procognitive activities [8]. The solid-state nature of the compound, as noted in supplier data [1] [6], further indicates physicochemical stability relevant to its development as a pharmacological tool or therapeutic candidate.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7